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Compound of Interest

Compound Name: ATP disodium trihydrate

Cat. No.: B2816289

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on the chelation of divalent cations by ATP
disodium trihydrate. It includes frequently asked questions (FAQs), detailed troubleshooting
guides, and experimental protocols to address common challenges encountered during
research.

Frequently Asked Questions (FAQs)

Q1: What is the significance of ATP chelating divalent cations in biological systems?

Al: Adenosine triphosphate (ATP) readily binds to metal cations with high affinity, a process
known as chelation. This interaction is crucial in biological systems as the binding of a divalent
cation, most commonly magnesium (Mg2*), significantly influences how ATP interacts with
various proteins.[1] In fact, due to the strong interaction between ATP and Mg?*, ATP in cellular
environments exists predominantly as an Mg2*-ATP complex.[1] This complex formation is vital
for many enzymatic reactions where the Mg2*-ATP complex, rather than ATP alone, is the true
substrate. The presence of Mg2* also plays a regulatory role in the activity of kinases.[1]

Q2: Which divalent cations bind to ATP, and what is the general order of their binding affinity?

A2: ATP can chelate a variety of divalent cations. The binding affinity is influenced by the
charge density of the cation. The general order of binding constants for common divalent
cations is Mg2* > Ca2* > Srz+ [2] Other divalent cations like zinc (Zn2*), cadmium (Cd?*), and
manganese (Mn2*) also bind to ATP.[3][4]
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Q3: How does pH affect the chelation of divalent cations by ATP?

A3: The pH of the solution is a critical factor in ATP's stability and its ability to chelate divalent
cations. ATP is most stable in aqueous solutions with a pH between 6.8 and 7.4.[1] At more
extreme pH values, ATP undergoes rapid hydrolysis to ADP and phosphate, which will alter the
chelation equilibrium.[1] Furthermore, pH can influence the protonation state of the phosphate
groups on ATP, thereby affecting its charge and affinity for divalent cations.

Q4: Can monovalent cations interfere with the chelation of divalent cations by ATP?

A4: Yes, monovalent cations can hinder the formation of divalent cation-ATP complexes.[2]
They appear to compete with divalent cations for binding to ATP.[2] The order of binding affinity
for some monovalent cations is Li* > Na* > K*.[2] It is therefore important to consider the
concentration of monovalent cations in your experimental buffer.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their
experiments involving the chelation of divalent cations by ATP.

Issue 1: Inconsistent or unexpected binding affinity (Kd) values in Isothermal Titration
Calorimetry (ITC) experiments.

o Possible Cause 1: Incorrect pH or inadequate buffering.

o Troubleshooting Step: Ensure the pH of your ATP and divalent cation solutions are
identical and maintained throughout the experiment with a suitable buffer. The addition of
ATP, which is mildly acidic, can alter the pH of a poorly buffered solution.[5] It is
recommended to use buffers with a low heat of ionization, such as phosphate or HEPES.

o Possible Cause 2: Presence of competing ions.

o Troubleshooting Step: Be mindful of the ionic composition of your solutions. Monovalent
cations (e.g., Na*, K*) can compete with divalent cations for ATP binding, leading to an
apparent decrease in binding affinity.[2] If possible, use buffers with non-coordinating ions
or keep the concentration of competing ions constant across all experiments.
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e Possible Cause 3: Inaccurate concentration of reactants.

o Troubleshooting Step: Accurately determine the concentrations of your ATP and divalent
cation stock solutions. For ATP, this can be done spectrophotometrically using its
extinction coefficient.

Issue 2: Difficulty in resolving the ATP-metal chelate from free ATP using Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC).

o Possible Cause 1: Inappropriate mobile phase composition.

o Troubleshooting Step: The retention of the ATP-metal chelate is affected by the pH and the
organic modifier (e.g., methanol) concentration in the mobile phase.[6] You may need to
optimize the pH and the gradient of the organic modifier to achieve better separation.

e Possible Cause 2: Dissociation of the chelate on the column.

o Troubleshooting Step: The ATP-metal complex can dissociate during chromatography.[6]
To mitigate this, consider including a low concentration of the divalent cation in the mobile
phase to maintain the equilibrium towards the complexed state.[6]

Issue 3: Broadening or unexpected shifts in 31P NMR spectra.
o Possible Cause 1: Chemical exchange between free and bound states.

o Troubleshooting Step: The rate of exchange between free ATP and the ATP-cation
complex can affect the appearance of the NMR spectra. If the exchange is in the
intermediate regime on the NMR timescale, you may observe broad peaks. Altering the
temperature can sometimes shift the exchange rate to the fast or slow regime, resulting in
sharper signals.

o Possible Cause 2: Presence of paramagnetic ions.

o Troubleshooting Step: Ensure your solutions are free from contamination with
paramagnetic metal ions (e.g., Mn2*, Cu?*) unless they are the subject of your study.
Paramagnetic ions can cause significant line broadening.
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Quantitative Data

The stability of the ATP-divalent cation complex is described by the association constant (Ka) or
the dissociation constant (Ke). The following tables summarize some reported thermodynamic
parameters for the interaction of ATP with various divalent cations.

Table 1: Thermodynamic Parameters for ATP Chelation of Divalent Cations Determined by
Titration Calorimetry

. . Stoichiometry o
Divalent Cation . Binding Constant (K)
(Cation:ATP)

Decreases in the order Mg?* >
Mg2* 11

Ca?* > Srz*

Decreases in the order Mg2+ >
Ca?* 11

Ca2+ > Sr2*

Decreases in the order Mg?* >
Srz+ 11

Ca2+ > Sr2+

Data from Wilson & Chin (1991).[2] The study notes that complex formation is entropy-driven.

Table 2: Stability Constants (log K) for Mg2* and Cd2* Complexes with ATP

Divalent Cation log K
Mg?2+ 4.70
Cdz* 4.36

Data determined at 30°C and p = 0.1 M by 3P NMR. From Frey & Stuehr (1984).[3]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry
(ITC)
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This protocol outlines the general steps for measuring the binding of a divalent cation to ATP
using ITC.

» Solution Preparation:

o Prepare a stock solution of ATP disodium trihydrate in the desired buffer (e.g., 50 mM
HEPES, 150 mM NacCl, pH 7.4).

o Prepare a stock solution of the divalent cation salt (e.g., MgCl2) in the same buffer.

o Degas both solutions thoroughly before use to prevent bubble formation in the calorimeter
cell.

e ITC Instrument Setup:

o Set the experimental temperature (e.g., 25°C).

o Thoroughly clean the sample and reference cells with buffer.

o Fill the reference cell with the same buffer used for the sample solutions.
e Loading the Sample and Titrant:

o Load the ATP solution into the sample cell.

o Load the divalent cation solution into the titration syringe. The concentration of the cation
solution should typically be 10-20 times higher than the ATP solution.

 Titration Experiment:
o Perform a series of small, sequential injections of the cation solution into the ATP solution.
o Record the heat released or absorbed after each injection.

o Data Analysis:
o Integrate the heat flow peaks for each injection to obtain the heat change per injection.

o Plot the heat change against the molar ratio of cation to ATP.
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o Fit the resulting binding isotherm to a suitable binding model to determine the binding
constant (Ka), enthalpy of binding (AH), and stoichiometry (n).

Protocol 2: Analysis of ATP-Cation Chelation by 3P NMR Spectroscopy

This protocol describes how to use 3P NMR to study the interaction between ATP and a
divalent cation.

e Sample Preparation:

o Prepare a solution of ATP disodium trihydrate in a suitable buffer (e.g., 20 mM Tris-HCI,
100 mM KCI, pH 7.5) containing 10% D20 for the lock signal.

o Prepare a concentrated stock solution of the divalent cation salt in the same buffer.
 NMR Data Acquisition:

o Acquire a one-dimensional 3*P NMR spectrum of the ATP solution alone. This will serve as
the reference spectrum.

o Create a series of samples with a constant ATP concentration and increasing
concentrations of the divalent cation.

o Acquire a 3P NMR spectrum for each sample.
e Data Analysis:
o Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

o Monitor the chemical shifts of the a, 3, and y phosphorus atoms of ATP as a function of the
divalent cation concentration.

o The changes in chemical shifts (chemical shift perturbation) can be used to determine the
binding affinity and to identify the phosphate groups involved in the chelation.

Protocol 3: Separation of ATP-Cation Complex by Reverse-Phase HPLC

This protocol provides a method to resolve the ATP-metal chelate from free ATP.
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e Sample and Mobile Phase Preparation:
o Prepare your sample containing ATP and the divalent cation in an appropriate buffer.

o Prepare the mobile phases. For example, Mobile Phase A could be a buffer (e.g., 0.1 M
potassium phosphate, pH 6.0) and Mobile Phase B could be the same buffer with an
organic modifier like methanol.

e HPLC System Setup:
o Equilibrate the C18 reverse-phase column with the initial mobile phase conditions.
o Set the detector to monitor the absorbance at 259 nm.

e Chromatographic Run:
o Inject the sample onto the column.

o Run a gradient of increasing Mobile Phase B to elute the components. The more polar free
ATP will typically elute earlier than the less polar ATP-metal complex.[6]

o Data Analysis:

o Identify the peaks corresponding to free ATP and the ATP-metal complex based on their
retention times.

o The peak areas can be used to quantify the relative amounts of the free and chelated
forms of ATP under the experimental conditions.

Visualizations
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Caption: Workflow for ITC analysis of ATP-cation binding.
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Inconsistent Experimental Results

Is pH controlled and consistent
across all solutions?
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(e.g., monovalent cations)
in the buffer?

Action: Use a suitable buffer
and verify pH of all solutions.

Are reactant concentrations
accurately known?

Action: Use non-coordinating buffers
or maintain constant ionic strength.

Action: Re-measure concentrations
(e.g., spectrophotometrically for ATP).

Re-run Experiment
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Caption: Troubleshooting decision tree for ATP chelation experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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